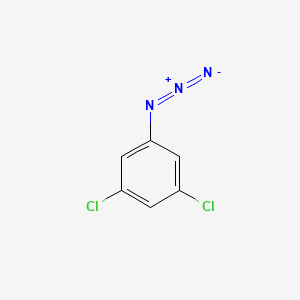

1-Azido-3,5-dichlorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-azido-3,5-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDYUPJHLLGRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Azido 3,5 Dichlorobenzene

Regiospecific and Chemoselective Synthesis of Azido-Aryl Precursors

The precise introduction of the azido (B1232118) group onto the dichlorinated aromatic core is paramount. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

One of the most established and straightforward routes to 1-azido-3,5-dichlorobenzene begins with the diazotization of 3,5-dichloroaniline (B42879). nih.govwikipedia.org This process involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by an azide (B81097) ion.

The reaction is typically initiated by treating 3,5-dichloroaniline with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in a strong acidic medium like hydrochloric or sulfuric acid at low temperatures (around 0 °C) to form the unstable 3,5-dichlorobenzenediazonium salt. google.comgoogle.com Subsequently, an azide source, most commonly sodium azide (NaN₃), is introduced to the solution, leading to the formation of the target aryl azide. scispace.com

Alternative protocols have been developed to enhance safety and yield. The use of organic nitrites, such as tert-butyl nitrite (t-BuONO), in combination with azide sources like trimethylsilyl (B98337) azide (TMSN₃) or tributylstannyl azide, offers a milder and highly efficient method for the diazotization-azidation sequence. researchgate.netsciforum.net These one-pot procedures are advantageous as they avoid the isolation of the potentially hazardous diazonium salt intermediate. scielo.br

| Starting Material | Diazotizing Agent | Azide Source | Typical Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| 3,5-Dichloroaniline | Sodium Nitrite (NaNO₂) | Sodium Azide (NaN₃) | Aqueous Acid (HCl, H₂SO₄) | Low temperature (0-5 °C) | google.comgoogle.com |

| Aromatic Amines | tert-Butyl Nitrite (t-BuONO) | Trimethylsilyl Azide (TMSN₃) | Acetonitrile | Mild, one-pot procedure | sciforum.net |

| Aromatic Amines | tert-Butyl Nitrite (t-BuONO) | Tributylstannyl Azide | Acetonitrile | Good to excellent yields | researchgate.netsciforum.net |

Nucleophilic aromatic substitution (SNAr) presents an alternative pathway, typically starting from an aryl halide with multiple electron-withdrawing groups. For the synthesis of this compound, a logical precursor is 1,3,5-trichlorobenzene (B151690). d-nb.info In this reaction, one of the chlorine atoms is displaced by a nucleophilic azide ion.

The reaction is generally performed by heating 1,3,5-trichlorobenzene with an excess of sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net These solvents are crucial as they effectively solvate the cation (Na⁺) while leaving the azide anion (N₃⁻) relatively free to act as a potent nucleophile. The reaction temperature is a critical parameter, often optimized in the range of 80–120°C to achieve a reasonable reaction rate without causing significant thermal decomposition of the azide product. The electron-withdrawing nature of the two remaining chlorine atoms on the ring facilitates the nucleophilic attack, making the substitution feasible.

| Substrate | Azide Source | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| 1,3,5-Trichlorobenzene | Sodium Azide (NaN₃) | DMF | 80–100°C | 6–12 hours | |

| 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene | Sodium Azide (NaN₃) | DMSO | Heated | Not Specified | researchgate.net |

Modern synthetic chemistry has introduced transition metal-catalyzed methods for the formation of C-N bonds, which can be applied to the synthesis of aryl azides. mdpi.com These reactions often proceed under milder conditions and can exhibit high chemoselectivity. Copper and palladium are the most commonly employed metals for this transformation. mdpi.comlookchem.comresearchgate.net

In a typical copper-catalyzed azidation, an aryl halide (e.g., 1-bromo-3,5-dichlorobenzene (B43179) or 1-iodo-3,5-dichlorobenzene) is reacted with sodium azide in the presence of a copper(I) catalyst, often with a supporting ligand such as L-proline. google.com The reaction is usually carried out in a polar solvent like DMSO. google.com Palladium-catalyzed systems, while extensively used for other cross-coupling reactions, have also been developed for C-N bond formation, including the introduction of azide groups onto aromatic rings. lookchem.comresearchgate.net These catalytic approaches can be particularly useful for substrates that are not sufficiently activated for traditional SNAr reactions.

Strategic Purification and Isolation Techniques in Azido Compound Synthesis

The inherent reactivity and potential instability of aryl azides necessitate carefully planned purification and isolation strategies to ensure both high purity and safety.

Following synthesis, the crude reaction mixture containing this compound often includes unreacted starting materials, catalysts, and potential side products. Column chromatography is the most common technique for purification. rsc.org

Silica gel is the standard stationary phase for the separation of aryl azides. The choice of eluent (mobile phase) is critical for effective separation. A non-polar solvent system, such as hexanes or pentane (B18724), often mixed with a small amount of a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is typically used. google.comrsc.org The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product. google.com For many aryl azides, elution with pure hexanes or pentane is sufficient to isolate the product in high purity. rsc.org

For obtaining highly pure, crystalline this compound, recrystallization is an essential final step. This technique is effective at removing trace impurities that may co-elute during chromatography. The selection of an appropriate solvent or solvent system is crucial. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room or lower temperatures.

A common strategy involves using a binary solvent system, such as ethanol (B145695) and water. The crude azide is dissolved in a minimal amount of hot ethanol, and water is then added dropwise until the solution becomes slightly turbid. Upon slow cooling, the purified product crystallizes out, leaving impurities behind in the solvent mixture. For the analogous compound 2-azido-1,3,5-trichlorobenzene, recrystallization from an ethanol/water mixture has been shown to yield purity levels greater than 98%.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for various chemical compounds, including this compound. Green chemistry principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. In the context of synthesizing this specific aryl azide, key advancements have been made in utilizing environmentally benign reaction media and developing recoverable and reusable catalytic systems. These approaches aim to mitigate the environmental impact often associated with traditional organic syntheses, which frequently rely on volatile organic solvents and stoichiometric reagents.

Solvent-Free and Aqueous Reaction Conditions for Reduced Environmental Impact

The replacement of conventional organic solvents with water or the elimination of solvents altogether represents a significant step towards more environmentally friendly chemical processes. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance.

Research has demonstrated efficient methods for synthesizing aryl azides in aqueous media. One prominent method involves the diazotization of an aromatic amine followed by azidation in water. This one-pot synthesis can be performed directly from the corresponding aniline (B41778), 3,5-dichloroaniline. The process typically involves treating the amine with an acid, followed by the addition of sodium nitrite (NaNO₂) in an aqueous solution at low temperatures (around 0-5 °C) to form the diazonium salt. Subsequently, a solution of sodium azide (NaN₃) is added to yield the final aryl azide product. rsc.org This procedure avoids the use of hazardous organic solvents, and the product can often be extracted with a minimal amount of an organic solvent or may precipitate directly from the aqueous solution. rsc.org

Another innovative and simple approach involves the use of arenediazonium tosylates (ADTs) as stable intermediates. organic-chemistry.org These tosylate salts can be prepared from the corresponding aromatic amine and are noted for their thermal stability and water solubility, making them safer alternatives to conventional, often explosive, diazonium salts. organic-chemistry.org The reaction of these ADTs with sodium azide proceeds rapidly and cleanly in water at room temperature, providing aryl azides in high purity and quantitative yields without the need for metal catalysts. organic-chemistry.org This method is particularly advantageous for its operational simplicity and enhanced safety profile. organic-chemistry.org

| Method | Starting Material | Reagents | Solvent | Key Advantages |

| Aqueous Diazotization | 3,5-Dichloroaniline | 1. Acid (e.g., HCl) 2. Sodium Nitrite (NaNO₂) 3. Sodium Azide (NaN₃) | Water | Avoids volatile organic solvents; one-pot procedure. rsc.org |

| Arenediazonium Tosylate (ADT) Method | 3,5-Dichlorobenzenediazonium Tosylate | Sodium Azide (NaN₃) | Water | Uses stable, water-soluble intermediate; metal-free; mild room temperature conditions. organic-chemistry.org |

Catalyst Reuse and Recyclability Considerations in Azidation Protocols

The development of recoverable and reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of chemical transformations. While many traditional azidation methods use stoichiometric reagents, modern protocols are exploring catalytic systems.

One such advancement is the use of recoverable organotin azides for the one-pot synthesis of aryl azides from aryl amines. conicet.gov.ar In a procedure applicable to a range of anilines, an organotin azide like tributyltin azide (TBSnN₃) can be used as the azide source in the presence of an acid and tert-butyl nitrite. conicet.gov.ar A key green feature of this method is the quantitative recovery of the organotin byproduct, tributyltin chloride (TBSnCl), after the reaction. The recovered chloride can be converted back into the active organotin azide, allowing for its reuse in subsequent batches. This recycling process significantly improves the atom economy and reduces tin waste. conicet.gov.ar

While direct examples of heterogeneous catalyst reuse specifically for the synthesis of this compound are not extensively documented, the principle is well-established in related chemistries. For instance, new iron aziridination catalysts supported by macrocyclic tetracarbene ligands have been shown to be robust and reusable for multiple reaction runs in processes involving aryl azides. acs.orgnih.govacs.org Similarly, copper(II) immobilized on a cross-linked chitosan (B1678972) biocomposite has been developed as a heterogeneous catalyst that can be easily recovered by filtration and reused for several cycles in other amine-related syntheses. rsc.org These examples highlight a clear trajectory in catalyst development towards heterogeneous and recyclable systems, a principle that is highly applicable to the synthesis of aryl azides like this compound.

| Catalyst/Reagent System | Reaction Type | Recyclability Aspect | Potential Application |

| Organotin Azides (e.g., TBSnN₃) | One-pot azidodeamination of anilines | Tributyltin chloride byproduct can be recovered and reconverted to the azide reagent. conicet.gov.ar | Direct synthesis of this compound from 3,5-dichloroaniline. |

| Macrocyclic Tetracarbene Iron Complex | Aziridination using aryl azides | Catalyst can be recovered and reused for up to three additional times with minimal loss of yield. acs.orgacs.org | Demonstrates the principle of catalyst reuse in reactions of aryl azides. |

| Chitosan-Supported Copper(II) | Synthesis of N-aryl propargylamines | Heterogeneous catalyst recovered by simple filtration and reused for up to four cycles. rsc.org | Illustrates the potential for bio-supported, recyclable catalysts in related amine chemistry. |

Reactivity and Mechanistic Investigations of 1 Azido 3,5 Dichlorobenzene

Thermally Induced Reactivity Pathways of Aryl Azides

Thermal decomposition is a cornerstone of aryl azide (B81097) chemistry. The application of heat initiates the extrusion of a dinitrogen molecule, a highly favorable process that serves as the gateway to a rich landscape of subsequent reactions. This process typically requires elevated temperatures, often above 140 °C for simple phenyl azides, although this can be tuned by substituents. ethz.ch

Nitrene Formation and Subsequent Rearrangement Mechanisms (e.g., Ring Expansion)

The primary event in the thermolysis of an aryl azide is the formation of a highly reactive aryl nitrene intermediate. In the case of 1-Azido-3,5-dichlorobenzene, heating leads to the loss of nitrogen gas (N₂) and the generation of 3,5-dichlorophenylnitrene. This intermediate is an electron-deficient species with a nitrogen atom having only six valence electrons, making it highly reactive.

Aryl nitrenes exist in two spin states: singlet and triplet. The singlet nitrene is typically formed first and is implicated in concerted reactions, such as ring expansion. d-nb.info This process involves the expansion of the benzene (B151609) ring to a seven-membered ring, forming a dehydroazepine intermediate. This highly strained species is then susceptible to nucleophilic attack. For instance, in the presence of alcohols, this can lead to the formation of substituted azepines. rsc.org While this is a general pathway for aryl azides, the specific yields and conditions for this compound would depend on factors like the solvent and temperature. The electron-withdrawing chloro substituents on the ring can influence the stability and subsequent reaction pathways of the nitrene intermediate. rsc.org

Intermolecular Trapping Reactions of Derived Aryl Nitrenes

The generated 3,5-dichlorophenylnitrene is not only prone to rearrangement but can also be intercepted by other molecules in the reaction mixture, a process known as intermolecular trapping. The triplet state of the nitrene, which has a longer lifetime, often participates in these reactions. d-nb.info

When the thermolysis is carried out in the presence of molecules with C-H bonds, the nitrene can insert into these bonds, leading to the formation of secondary amines. In reactions involving alkenes, nitrenes can undergo addition reactions to form aziridines. rsc.org Another common outcome, particularly in the absence of efficient trapping agents, is the dimerization of the nitrene to form an azo compound, in this case, 3,3',5,5'-tetrachloroazobenzene. The choice of solvent and the presence of specific reagents can direct the reaction towards a desired intermolecular product, showcasing the synthetic versatility of the nitrene intermediate.

| Precursor | Intermediate | Trapping Agent | Product Type |

| This compound | 3,5-Dichlorophenylnitrene | Alkenes | Aziridines |

| This compound | 3,5-Dichlorophenylnitrene | Alkanes/Solvents with C-H bonds | Secondary Amines |

| This compound | 3,5-Dichlorophenylnitrene | (Self-reaction) | Azo Compound |

Intramolecular Cyclization Processes Leading to Heterocyclic Frameworks

If the aryl azide possesses a suitable functional group at an appropriate position, the generated nitrene can react intramolecularly to form new heterocyclic rings. This is a powerful strategy for synthesizing complex molecules in a single step. For this to occur with this compound, a reactive substituent would need to be present on the benzene ring.

For example, studies on related azido (B1232118) compounds have shown that a strategically placed group can be attacked by the nitrene. A classic example is the thermal decomposition of 2-azidobiphenyls, which readily cyclize to form carbazoles. While this compound itself lacks a side chain for such cyclization, a derivative, such as 1-azido-3,5-dichloro-2-vinylbenzene, could theoretically undergo intramolecular cyclization. The nitrene formed could react with the adjacent vinyl group to construct a new five-membered ring, leading to the formation of a substituted indole (B1671886). Such intramolecular reactions are often highly efficient due to the proximity of the reacting groups. researchgate.net

Photochemically Induced Transformations of Azido-Aryl Systems

Photochemistry offers an alternative method to generate aryl nitrenes from aryl azides, often under milder conditions than thermolysis. d-nb.info Exposing an aryl azide to UV light provides the energy needed to break the N-N₂ bond, initiating a cascade of reactions that can be controlled by the experimental setup. thermofisher.com

Photo-Nitrilation and Subsequent Reaction Cascades

Upon photolysis, aryl azides like this compound can form the corresponding nitrene. While this nitrene can undergo the reactions discussed previously (insertion, dimerization), photochemical conditions can also favor alternative pathways. One significant transformation is the ring-opening of the nitrene or its ring-expanded intermediate (dehydroazepine) to form a nitrile. beilstein-journals.org For this compound, this would lead to the formation of a dichlorinated cyanocyclopentadiene derivative. This transformation highlights a key difference between thermal and photochemical activation, where different intermediates and reaction cascades can be accessed.

Wavelength-Specific Reaction Control and Photoreactivity Tuning

A key advantage of photochemistry is the ability to tune the reaction outcome by selecting a specific wavelength of light. Different excited states of the aryl azide can be populated depending on the energy of the photons used, which in turn can lead to different reactive intermediates and products. acs.org For instance, irradiation at a shorter wavelength might favor the formation of a singlet nitrene, which could preferentially undergo ring expansion. thermofisher.com In contrast, a longer wavelength or the use of a triplet sensitizer (B1316253) could promote the formation of the triplet nitrene, which is more likely to engage in intermolecular reactions like hydrogen abstraction or dimerization. acs.org

For substituted aryl azides, the choice of wavelength can be critical. Simple phenyl azides typically require short-wavelength UV light (around 254-275 nm) for efficient activation. thermofisher.com The presence of the dichloro-substituents on this compound would influence its absorption spectrum, potentially allowing for activation at different wavelengths and thereby offering a handle to control its photoreactivity. This level of control is a powerful tool for chemists aiming to selectively produce a specific desired compound from a multifunctional precursor.

| Activation Method | Key Intermediate(s) | Primary Reaction Type(s) | Potential Products from this compound |

| Thermal (Heat) | Singlet & Triplet Nitrene | Rearrangement, Inter/Intramolecular Insertion, Dimerization | Substituted Azepines, Secondary Amines, Azoarenes, Indoles (with appropriate substituent) |

| Photochemical (UV Light) | Singlet & Triplet Nitrene, Dehydroazepine | Ring Expansion, Ring Opening, Intermolecular Trapping | Substituted Azepines, Dichlorinated cyanocyclopentadienes, Azoarenes |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The reactivity of aryl azides in CuAAC is influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups, such as the two chlorine atoms in this compound, decrease the electron density of the azide. This electronic modification can impact the kinetics of the cycloaddition. In some cases, aryl azides bearing acceptor groups have been shown to influence the isomer ratio in reactions with specific alkynes, such as 1-iodobuta-1,3-diynes, shifting the balance toward the formation of otherwise less-favored 4-iodotriazoles. rsc.org

DFT calculations and mechanistic studies have revealed that the regiochemistry of the CuAAC reaction is determined by the coordination of the azide's nitrogen atoms to the copper catalyst within a binuclear transition state. rsc.org While the standard CuAAC robustly yields the 1,4-regioisomer, the electronic push-pull within the azide substrate can modulate the stability of the transition states leading to different products in specialized systems. rsc.orgspbu.ru For typical terminal alkynes, however, the reaction with this compound is expected to maintain high regioselectivity for the 1,4-disubstituted product.

The efficiency of the CuAAC reaction, particularly with electronically modified or sterically hindered substrates, is highly dependent on the ligand coordinating the copper(I) catalyst. Ligands serve to stabilize the active Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the catalytic cycle. nih.govacs.org A variety of ligand classes have been developed to enhance CuAAC reactions.

Tris(triazolylmethyl)amines: Ligands like TBTA (tris(benzyltriazolylmethyl)amine) and its derivatives are widely used to protect the copper catalyst and improve reaction rates. mdpi.com

N-Heterocyclic Carbenes (NHCs): NHC-copper complexes have emerged as highly active catalysts for CuAAC. acs.orgnih.gov They exhibit excellent catalytic performance, often under base-free conditions and at very low catalyst loadings (e.g., 25–50 ppm), for a range of azides and alkynes. acs.orgnih.gov

Bipyridine and Phenanthroline Derivatives: These ligands have also been identified as effective in accelerating CuAAC reactions. mdpi.com

Phosphine Ligands: Triphenylphosphine-based copper complexes, such as [CuBr(PPh₃)₃], are effective precatalysts for CuAAC in various solvents, including aqueous mixtures. beilstein-journals.org

The choice of ligand is crucial for optimizing the reaction of this compound, as its electron-deficient nature might require a more robust and active catalyst system to achieve high yields and fast conversion times.

| Catalyst System | Catalyst Loading (mol%) | Conditions | Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (Catalyst 5) | 0.5 | Neat, RT | 5 min | >99% Conv. (95% Yield) | acs.org |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (Catalyst 5) | 0.005 (50 ppm) | Neat, RT | 24 h | 96% Conv. | nih.gov |

| [CuBr(PPh₃)₃] | 5 | t-BuOH/H₂O, RT | 2 h | 95% Yield | beilstein-journals.org |

| CuI(PPh₃)₃ | - | - | - | Leads to both 4-iodo and 5-iodo triazoles with aryl azides and 1-iodobuta-1,3-diynes | rsc.org |

The CuAAC reaction is known for its broad substrate scope, tolerating a wide variety of functional groups. organic-chemistry.org Catalytic systems, such as those based on NHC-copper complexes, have proven effective for the cycloaddition of various aryl azides with both terminal and internal alkynes. acs.orgnih.gov

Alkyne Scope: Reactions involving sterically demanding phenyl azide proceed efficiently with various ring-substituted phenylacetylenes, regardless of the electronic nature of the substituent. acs.org Terminal alkyl alkynes, such as hex-1-yne, also react quantitatively. acs.org However, internal alkynes like diphenylacetylene (B1204595) show much slower reaction rates, often requiring elevated temperatures and extended reaction times. acs.org

Azide Scope: The electron-deficient nature of this compound makes it a suitable substrate for CuAAC. The reaction of this compound with N-propargylated indole has been successfully demonstrated using a copper iodide catalyst, yielding the corresponding 1,2,3-triazole in good yield. scholarsresearchlibrary.com

A limitation of the CuAAC is its general incompatibility with live-cell applications due to the cytotoxicity of the copper catalyst, which has spurred the development of catalyst-free alternatives. nih.govnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

SPAAC circumvents the need for a cytotoxic metal catalyst by using a strained cycloalkyne, whose ring strain is released in the transition state of the 1,3-dipolar cycloaddition, thereby accelerating the reaction. thieme-connect.de This reaction has become a premier tool for bioorthogonal chemistry. nih.gov

The reactivity in SPAAC is governed by the frontier molecular orbitals of the azide and the cycloalkyne. In a significant finding, it was demonstrated that electron-deficient aryl azides, a class to which this compound belongs, display exceptionally high reactivity with non-benzoannulated, aliphatic cyclooctynes such as bicyclo[6.1.0]non-4-yne (BCN). thieme-connect.denih.gov This acceleration is attributed to a mechanistic switch from a normal-electron-demand cycloaddition (HOMOazide–LUMOalkyne) to an inverse-electron-demand pathway, where the interaction between the HOMO of the alkyne and the LUMO of the electron-poor azide becomes dominant. thieme-connect.denih.gov

This inverse-electron-demand mechanism leads to a remarkable increase in reaction rates for electron-deficient azides compared to their electron-rich or neutral counterparts when reacted with aliphatic cyclooctynes. nih.gov This difference in reactivity enables a higher level of orthogonality, where specific azide-cycloalkyne pairs can be chosen to react selectively in the presence of others. nih.gov

| Azide | Cyclooctyne (B158145) | Rate Constant (k₂) [M⁻¹s⁻¹] | Mechanism Type | Reference |

|---|---|---|---|---|

| Benzyl Azide (Electron-neutral) | BCN | ~0.14 - 0.3 | Normal-electron-demand | nih.govnih.gov |

| Electron-deficient aryl azides | BCN | 2.0 - 2.9 | Inverse-electron-demand | nih.gov |

| Benzyl Azide | DIBAC (azadibenzocyclooctyne) | ~0.3 - 0.4 | Normal-electron-demand | nih.govuga.edu |

| General Range | Various Cyclooctynes | 0.0024 to 34 | Varies | nih.govuga.edu |

Bioorthogonal reactions are chemical transformations that can occur inside living systems without interfering with native biochemical processes. nih.gov The azide group is the most prominent chemical reporter used in this field. uga.edu SPAAC is a key bioorthogonal ligation method because it is catalyst-free and proceeds rapidly under physiological conditions. nih.govnih.gov

The unique reactivity profile of this compound makes it a conceptually ideal candidate for advanced bioorthogonal applications. Its heightened reactivity in inverse-electron-demand SPAAC offers several theoretical advantages:

Increased Speed: The ability to achieve rate constants significantly higher than those of standard benzyl azide would allow for faster labeling of biomolecules at lower concentrations. nih.gov

Enhanced Orthogonality: The selective high reactivity of electron-deficient azides with aliphatic cyclooctynes (like BCN) and their comparatively normal reactivity with other cyclooctynes could be exploited for multi-component labeling. nih.gov One could, in principle, design a system where an electron-deficient azide reacts selectively with BCN, while a different azide (e.g., benzyl azide) reacts with a different cyclooctyne in the same pot.

Therefore, while specific in-vivo studies with this compound may be limited, its inherent chemical properties position it as a powerful tool for the conceptual design of next-generation bioorthogonal probes and multi-target imaging experiments.

Other 1,3-Dipolar Cycloaddition Reactions with Diverse Dipolarophiles

This compound, as an organic azide, readily participates in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocycles. The nature of the dipolarophile and the reaction conditions, particularly the presence of a catalyst, dictate the outcome of these reactions.

The reaction of this compound with alkynes is a prominent example of its utility in synthesis, leading to the formation of 1,2,3-triazoles. The regioselectivity of this reaction—determining whether the 1,4- or 1,5-disubstituted triazole is formed—is highly controllable.

In the absence of a catalyst, the thermal Huisgen 1,3-dipolar cycloaddition of azides with asymmetric alkynes often results in a mixture of both 1,4- and 1,5-regioisomers. uni-muenchen.de However, the introduction of a catalyst allows for exquisite control. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," almost exclusively yields the 1,4-disubstituted 1,2,3-triazole. uni-muenchen.de

Several studies have demonstrated the application of this compound in CuAAC reactions. For instance, it has been successfully reacted with various terminal alkynes in the presence of a copper(I) catalyst to synthesize a range of 1-(3,5-dichlorophenyl)-4-substituted-1H-1,2,3-triazoles. One specific example involves a one-pot, three-component reaction where an indole is first N-propargylated, and the resulting alkyne undergoes a CuI-catalyzed cycloaddition with this compound to yield the corresponding 1,4-disubstituted triazole. scholarsresearchlibrary.com This highlights the high regioselectivity imparted by the copper catalyst.

Similarly, in the synthesis of potential antifibril agents against neurodegenerative diseases, this compound was reacted with 5-ethynyl-1H-indole via a Hüisgen Cu(I)-mediated [3+2] cycloaddition to exclusively afford the 1,4-disubstituted product. acs.orgnih.govacs.org The reliability of this regioselectivity is a key advantage for constructing complex molecules with well-defined architectures.

Conversely, ruthenium-based catalysts are known to favor the formation of the 1,5-disubstituted 1,2,3-triazole regioisomer. uni-muenchen.deunimi.it While specific examples of Ru-catalyzed cycloadditions with this compound are less commonly reported in the surveyed literature, the established principles suggest this would be the method of choice for accessing the 1,5-isomer.

The table below summarizes the expected and observed regioselectivity in the cycloaddition of this compound with a terminal alkyne.

| Catalyst | Predominant Regioisomer | Product Structure |

|---|---|---|

| None (Thermal) | Mixture of 1,4- and 1,5-isomers | Mixture |

| Copper(I) | 1,4-disubstituted | 1-(3,5-Dichlorophenyl)-4-R-1H-1,2,3-triazole |

| Ruthenium(II) | 1,5-disubstituted | 1-(3,5-Dichlorophenyl)-5-R-1H-1,2,3-triazole |

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for understanding the mechanisms and selectivity of 1,3-dipolar cycloadditions. rsc.org For the uncatalyzed reaction, the activation barriers for the formation of the 1,4- and 1,5-regioisomers are often similar, explaining the lack of selectivity. rsc.org

In catalyzed reactions, computational models reveal the crucial role of the metal. For the CuAAC reaction, DFT calculations show that the mechanism is not a concerted pericyclic reaction but a stepwise process involving copper acetylide intermediates. This change in mechanism dramatically lowers the activation energy and accounts for the high regioselectivity observed. rsc.org

For this compound, the electron-withdrawing nature of the two chlorine atoms influences the electronic properties of the azide dipole. This affects the energies of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding reactivity in concerted cycloadditions. In catalyzed reactions, these electronic effects modulate the interaction of the azide with the metal catalyst and the dipolarophile. A computational investigation into the ruthenium-porphyrin-catalyzed reactions of 3,5-dichlorophenyl azide with silyl (B83357) ketene (B1206846) acetals has been performed, indicating the interest in theoretically modeling the reactivity of this specific azide. scielo.br DFT studies on related aryl azides show that electron-withdrawing substituents can lower the activation barriers for cycloaddition. rsc.org This suggests that this compound would be a reactive dipole in these reactions.

The choice of catalyst remains the most powerful tool for controlling regioselectivity, a fact well-supported by both experimental and computational evidence across a wide range of aryl azides. unimi.itrsc.org

Reductive Transformations and Derivatization to Amine and Azo Compounds

The azide group is a versatile functional group that can be readily transformed into other nitrogen-containing moieties, most notably amines. This transformation is a key step in the synthesis of various fine chemicals, pharmaceuticals, and materials.

The reduction of this compound to 3,5-dichloroaniline (B42879) is a synthetically important transformation. A wide variety of methods exist for the reduction of aryl azides, many of which proceed under mild conditions and tolerate other functional groups, including aryl halides. acs.org

One effective and environmentally friendly method involves the use of glucose in an aqueous alkaline solution, which has been shown to reduce various aryl azides to their corresponding amines in high yield. ru.nl This method was successfully applied to produce 3,5-dichloroaniline from its corresponding azide precursor in 90% yield. ru.nl Another well-known mild procedure is the Staudinger reaction, which uses a phosphine, typically triphenylphosphine, to reduce the azide. researchgate.net This reaction proceeds via an iminophosphorane intermediate, which is then hydrolyzed to the amine. The synthesis of 3,5-dichlorophenyl azide and its subsequent use in a Staudinger reaction has been documented.

The table below presents a selection of methods applicable to the reduction of this compound.

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| Glucose / aq. NaOH | Water, heat | Green, high yield | ru.nl |

| Triphenylphosphine (PPh₃) then H₂O | Organic solvent, r.t. | Staudinger reaction, very mild | researchgate.net |

| Sodium borohydride (B1222165) (NaBH₄) / Catalyst | Various | Common, effective, catalyst enhances selectivity | acs.org |

| Catalytic Hydrogenation (H₂ / Pd/C) | Various solvents | Clean, high yield, potential for dehalogenation | |

| Zinc / Cobalt Chloride | Methanol, r.t. | Chemoselective, efficient |

Azo compounds, characterized by the -N=N- functional group, are renowned for their intense colors and are the basis for a vast array of synthetic dyes and pigments. While azo compounds can sometimes be formed via the dimerization of azides, the most common and versatile synthetic route involves a two-step process starting from an aromatic amine.

Therefore, the synthesis of azo compounds derived from this compound typically proceeds via its reduction to 3,5-dichloroaniline, as described in the previous section. This amine then serves as the precursor for the azo dye. The synthesis involves two key steps:

Diazotization: 3,5-dichloroaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt (3,5-dichlorobenzenediazonium chloride). These salts are often unstable and are used immediately in the next step.

Azo Coupling: The freshly prepared diazonium salt, which is an electrophile, is reacted with an electron-rich aromatic compound, known as a coupling component. Common coupling components include phenols, anilines, and naphthols. The electrophilic diazonium salt attacks the activated aromatic ring (usually at the para position) to form the azo linkage, yielding the final azo dye.

The final color of the azo compound is determined by the specific structures of both the diazonium salt precursor and the coupling component, which together define the extent of the conjugated π-electron system.

Advanced Applications and Derivatization in Specialized Chemical Research

Precursor in the Synthesis of Complex Heterocyclic Compounds

The azide (B81097) group is a well-established functional group for the synthesis of nitrogen-containing heterocycles. Its ability to undergo cycloaddition reactions is particularly valuable, providing efficient routes to important five-membered ring systems.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prominent reaction involving aryl azides like 1-azido-3,5-dichlorobenzene for the synthesis of 1,2,3-triazoles. acs.orgnih.govmdpi.com This reaction joins the azide with a terminal alkyne to regioselectively form a stable 1,4-disubstituted triazole ring.

Conceptually, this compound can be reacted with various functional alkynes to create a library of triazole-based compounds. These scaffolds are of significant interest in materials science and ligand design. For instance, in a study aimed at developing agents to inhibit the aggregation of proteins associated with neurodegenerative diseases, this compound was reacted with an ethynyl-indole derivative. acs.orgnih.gov The resulting triazole product, featuring the dichlorophenyl group, was investigated for its effects on fibril formation. acs.orgnih.gov The design principle leverages the triazole ring as a stable, hydrogen-bonding linker and the substituted aromatic moieties to modulate the compound's interaction with biological targets. acs.org

The 1,2,3-triazole ring is not merely a passive linker; its stability, strong dipole moment, and ability to form hydrogen bonds make it an active component in molecular recognition. acs.org By incorporating the 3,5-dichlorophenyl group, researchers can introduce specific steric and electronic properties, potentially enhancing binding affinity and selectivity for target proteins or receptors. The synthesis of such compounds is often straightforward, as demonstrated by the general procedure outlined below. acs.orgnih.gov

Table 1: Conceptual Synthesis of a Triazole Scaffold via Click Chemistry

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type |

| This compound | Terminal Alkyne (e.g., 5-ethynyl-1H-indole) | Copper(I) source, THF/Water | 1-(3,5-dichlorophenyl)-4-(substituted)-1H-1,2,3-triazole |

This conceptual framework allows for the generation of diverse molecular structures for screening in areas such as medicinal chemistry, where triazole-fused heterocyclic systems like 1,2,3-triazolo-1,4-benzodiazepines are considered "privileged scaffolds" due to their high hit rates against various biological targets. nih.gov

The azide functionality of this compound is also a key precursor for the synthesis of other N-heterocycles, notably tetrazoles. Tetrazoles are often considered bioisosteres of carboxylic acids due to their similar pKa values and planar structures, making them valuable in medicinal chemistry. researchgate.net The most common method for their synthesis from an azide is the [3+2] cycloaddition reaction between the azide and a nitrile. researchgate.netscielo.br

This reaction can be catalyzed by various agents, including zinc salts, to facilitate the formation of the 5-substituted 1H-tetrazole ring. organic-chemistry.org Using this compound in this reaction would lead to the formation of 1-(3,5-dichlorophenyl)-5-substituted-1H-tetrazoles, although specific examples directly utilizing this compound are not prevalent in the reviewed literature. A polymer-supported organotin azide has been shown to be effective in 1,3-dipolar cycloaddition reactions with aromatic nitriles to yield 5-aryl 1H-tetrazoles. scielo.br

The synthesis of imidazole (B134444) derivatives from aryl azides is less direct than that of triazoles or tetrazoles. While some synthetic routes to imidazole-based compounds exist, they typically proceed through different intermediates, such as the ring-opening of epoxides with sulfur nucleophiles. arkat-usa.org The direct conversion of the azide group in this compound to an imidazole ring is not a commonly reported transformation.

Utility in Polymer Chemistry and Advanced Materials Science

The reactivity of the azide group makes this compound a valuable tool for modifying and creating advanced polymeric materials. It can be used to graft functionalities onto existing polymers or to act as a cross-linking agent to enhance material properties.

Click chemistry provides an efficient method for the post-polymerization modification of polymer backbones and surfaces. nih.gov A polymer can be synthesized to contain alkyne functional groups; subsequently, an azide-containing molecule like this compound can be "clicked" onto the polymer in a high-yield, specific reaction. researchgate.net This approach allows for the precise introduction of the dichlorophenyl moiety onto a polymer.

This method has been used to functionalize a wide range of materials, from dendronized diblock copolymers to colloidal polymer microspheres. researchgate.netnyu.edu For example, polystyrene microspheres can be treated to introduce azide groups on their surface, which then serve as handles for attaching various alkyne-modified molecules via the CuAAC reaction. nyu.edu Conversely, alkyne-functionalized polymers can be reacted with this compound to tailor surface properties, such as hydrophobicity or refractive index, or to attach moieties that can later be used for further reactions.

Table 2: Polymer Functionalization Strategy

| Polymer System | Functional Group on Polymer | Reagent | Reaction Type | Result |

| Poly(2-hydroxyethyl methacrylate) Backbone | Alkyne | This compound | CuAAC | Grafting of dichlorophenyl groups |

| Polystyrene Microsphere Surface | Azide | Alkyne-tagged molecule | CuAAC | Surface functionalization |

The azide group can be used as a potent cross-linker for polymers upon activation by heat or UV light. nih.govnih.gov This activation causes the azide to release nitrogen gas (N₂) and form a highly reactive nitrene intermediate. nih.govdiva-portal.org This nitrene can then undergo a C-H insertion reaction, inserting into the C-H bonds of adjacent polymer chains to form stable covalent cross-links. researchgate.net

While this compound itself is a mono-azide, it serves as a fundamental building block for di- or multi-azide cross-linking agents. For instance, a molecule containing two or more 3,5-dichlorophenyl azide units would be an effective cross-linker. Such agents are used to transform soluble polymers into insoluble, solvent-resistant, and mechanically robust films. nih.gov This technique is critical for improving the performance of polymer-based devices like organic solar cells and for creating durable thermosets. nih.govresearchgate.net Studies on di-azides, such as di-azidoformates and di-sulfonyl azides, have shown their effectiveness in cross-linking saturated elastomers like EPM rubber, leading to vulcanizates with significantly improved mechanical properties compared to traditional peroxide curing. researchgate.net

The same activation that enables cross-linking also allows for the incorporation of this compound into "smart" materials that respond to external stimuli. nih.gov A polymer containing this azide is inherently responsive to UV light and heat.

Exposure to a stimulus like UV radiation can trigger the azide-to-nitrene conversion, initiating cross-linking and fundamentally altering the material's properties. nih.govnih.gov This change can be harnessed to create photo-switchable materials. For example, in pressure-sensitive adhesives, incorporating a photo-reactive azide allows for the fine-tuning of adhesive properties. nih.gov A low level of UV exposure can create light cross-linking to optimize tack and peel strength, while a high dose can induce extensive cross-linking, effectively "switching off" the adhesive's tackiness on demand. nih.gov This light-responsiveness offers a non-invasive method for controlling material behavior with high spatial and temporal precision. nih.gov

Role in Supramolecular Chemistry and Self-Assembly Processes

The azide functional group is a versatile component in the construction of ordered molecular systems. Its ability to participate in highly specific reactions and to form directional intermolecular interactions is key to its role in supramolecular chemistry. rsc.org

Design of Molecular Switches and Sensors Incorporating Azide Functionality (Conceptual)

The azide group is an ideal functional moiety for the conceptual design of molecular switches and sensors. Molecular switches are chemical species that can be reversibly converted between at least two stable states by external stimuli, such as light or chemical reagents. acs.org Aryl azides, including this compound, can serve as precursors for such systems.

One established mechanism for an azide-based switch involves the Staudinger reduction. nih.govnih.govresearchgate.net In this conceptual design, the aryl azide is stable and considered the "off" state. Upon introduction of a specific trigger, such as a phosphine, the azide is reduced to an amine (the "on" state). nih.govresearchgate.net This transformation can induce a significant change in the molecule's geometry, electronic properties, or ability to bind, leading to a measurable signal. For instance, if the azide is part of a larger molecular framework with an appropriately positioned leaving group, its reduction can trigger an elimination reaction, activating a separate functional molecule like a fluorophore. nih.govresearchgate.net

The 3,5-dichloro substitution pattern on the benzene (B151609) ring of this compound would electronically influence the kinetics of the Staudinger reduction, providing a means to tune the switching speed. nih.gov Furthermore, the azide group can be activated photochemically. diva-portal.orgscispace.com UV irradiation can convert the azide into a highly reactive nitrene intermediate, which can then undergo intramolecular reactions to form a new, often fluorescent, compound, acting as a "turn-on" sensor. diva-portal.org

Table 1: Conceptual Activation Mechanisms for Azide-Based Molecular Switches

| Activation Stimulus | Chemical Transformation | Switching Principle |

| Chemical (e.g., Phosphine) | Staudinger Reduction (Azide → Amine) | Triggers conformational change or elimination reaction, activating a reporter molecule. nih.govnih.govresearchgate.net |

| Photochemical (e.g., UV Light) | Azide → Nitrene Intermediate | Nitrene undergoes intramolecular cyclization or insertion to form a new species with different properties (e.g., fluorescence). diva-portal.orgscispace.com |

Formation of Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate surface. powdermat.orgdyenamo.se They are crucial for modifying the chemical and physical properties of surfaces in applications ranging from electronics to biotechnology. rsc.orgmdpi.com Aryl azides are effective agents for creating robust, covalently bound SAMs. acs.org

The functionalization process using a molecule like this compound involves the activation of the azide group to create a bond with the substrate. Perfluorophenylazides (PFPAs), which are analogous to chlorinated aryl azides, are known to be versatile coupling agents that can functionalize a wide range of materials, including polymers, oxides, and metals. acs.org Activation can be achieved through heat, light (photolysis), or electrons, which converts the azide into a reactive nitrene. acs.org This nitrene can then insert into C-H bonds or other reactive sites on the surface, forming a stable covalent linkage and anchoring the 3,5-dichlorophenyl moiety to the material. acs.org

Another powerful technique for surface functionalization is the azide-alkyne cycloaddition, often termed "click chemistry". nih.gov A surface can be prepared with alkyne groups, and this compound can then be "clicked" onto the surface, forming a stable triazole linkage. nih.govacs.org This method is highly efficient and works well under mild, ambient conditions. nih.gov The resulting SAM would present a surface of 3,5-dichlorophenyl groups, altering the hydrophobicity, chemical reactivity, and electronic properties of the substrate.

Contributions to Catalyst Design and Ligand Synthesis

The azide group and its derivatives are valuable precursors for synthesizing ligands used in coordination chemistry and catalysis. The electronic properties imparted by the dichloro-substituents in this compound can be used to modulate the characteristics of resulting metal complexes.

Azido-Derived Ligands for Homogeneous and Heterogeneous Metal Complexes

The azide group itself is an excellent and versatile ligand for transition metals. at.uamdpi.com It can coordinate to metal centers in several different ways, making it a useful bridging ligand to construct polynuclear complexes and multi-dimensional coordination polymers. at.uaacs.org The coordination mode depends on factors like the metal ion, its oxidation state, and the other co-ligands present in the complex. at.uarsc.org

A molecule of this compound can act as a monodentate ligand, coordinating to a single metal center through one of its terminal nitrogen atoms. rsc.orgresearchgate.net More significantly, it can act as a bridging ligand between two or more metal centers. The most common bridging modes are end-on (μ-1,1) and end-to-end (μ-1,3). at.uaacs.org These bridging capabilities allow for the synthesis of dinuclear, one-dimensional, or even two-dimensional metal-organic frameworks. at.uaacs.org The 3,5-dichlorophenyl group would function as a bulky and electron-withdrawing substituent, influencing the steric environment around the metal center and the magnetic and electronic properties of the resulting complex. at.ua

Table 2: Common Coordination Modes of the Azide Ligand in Metal Complexes

| Coordination Mode | Description | Structural Implication |

| Terminal Monodentate | The azide binds to a single metal ion. rsc.org | Forms mononuclear complexes or terminates a polymer chain. at.uaresearchgate.net |

| End-on (EO) Bridge (μ-1,1) | The same nitrogen atom of the azide bridges two metal centers. acs.org | Leads to the formation of dinuclear or polynuclear complexes. rsc.org |

| End-to-End (EE) Bridge (μ-1,3) | The two terminal nitrogen atoms of the azide each bind to a different metal center. at.ua | Creates one-dimensional chains or higher-dimensional networks. at.ua |

Chiral Catalysts and Auxiliaries Derived from Azido (B1232118) Precursors (Conceptual)

While this compound is itself achiral, it serves as a valuable conceptual precursor for the synthesis of chiral ligands and catalysts. nih.gov The development of asymmetric catalysts is a cornerstone of modern organic synthesis, allowing for the production of enantiomerically pure compounds. nih.govacs.org

A conceptual pathway to a chiral catalyst begins with the reduction of the azide group in this compound to the corresponding primary amine, 3,5-dichloroaniline (B42879). This is a standard and efficient transformation. This aniline (B41778) derivative can then be incorporated into a chiral framework. For example:

It can be reacted with a chiral aldehyde or ketone to form a chiral Schiff base ligand .

It can be acylated with a chiral carboxylic acid to form a chiral amide .

It can be used as a building block in the synthesis of more complex chiral scaffolds, such as those used in privileged ligands like BOX or PHOX. nih.gov

Once this new chiral ligand containing the 3,5-dichlorophenyl moiety is synthesized, it can be complexed with a suitable transition metal (e.g., rhodium, palladium, copper). mdpi.comresearchgate.net The resulting chiral-at-metal or chiral-ligated complex could then function as an asymmetric catalyst. The steric bulk and electron-withdrawing nature of the dichlorophenyl group would play a critical role in creating a well-defined chiral pocket around the metal's active site, influencing the enantioselectivity of the catalyzed reaction. acs.org For example, enantiopure sulfonimidamides, which can be derived from reactions involving azides, have been successfully used as chiral auxiliaries. diva-portal.org This demonstrates the principle of transferring chirality from a known source to a new molecule derived from an azide precursor.

Theoretical and Computational Investigations of 1 Azido 3,5 Dichlorobenzene

Electronic Structure Analysis and Bonding Characteristics

The arrangement of electrons and bonds within 1-azido-3,5-dichlorobenzene dictates its fundamental chemical nature. Both the chlorine atoms and the azido (B1232118) group are electron-withdrawing, which significantly influences the electronic environment of the benzene (B151609) ring.

Molecular Orbital Theory and Electron Density Distribution

According to molecular orbital theory, the atomic orbitals of this compound combine to form a set of molecular orbitals (MOs), each with a distinct energy level. The presence of two chlorine atoms and an azido group, all of which are electronegative, pulls electron density away from the aromatic ring. This inductive effect reduces the electron density on the carbon atoms of the benzene ring, making the ring more electron-deficient compared to unsubstituted benzene.

Computational methods like DFT, often using functionals such as B3LYP or ωB97X-D with basis sets like 6-31G(d) or aug-cc-pVTZ, are employed to model this distribution. nih.govnih.govresearchgate.net These calculations can generate electron density maps, which would visually confirm the polarization of the molecule, with electron density drawn towards the chloro and azido substituents. The azide (B81097) group itself has a linear structure with significant resonance, contributing to its unique electronic properties. diva-portal.org

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for understanding how a molecule will interact with other chemical species. youtube.com

For aryl azides, the HOMO-LUMO gap—the energy difference between these two orbitals—is a key determinant of stability and reactivity. youtube.com A smaller gap generally implies higher reactivity. In this compound, the electron-withdrawing substituents are expected to lower the energy of both the HOMO and the LUMO compared to phenyl azide. DFT calculations are essential for precisely determining these energy levels. researchgate.net

The analysis of the HOMO-LUMO gap helps predict the molecule's behavior in various reactions. For instance, in [3+2] cycloaddition reactions, a classic reaction for azides, the relative energies of the azide's FMOs compared to those of the other reactant (the dipolarophile) determine the reaction rate and regioselectivity. nih.govmdpi.com The electrophilicity index (ω), another DFT-derived descriptor, can also provide a quantitative scale of reactivity, which shows a good correlation with substituent effects. mdpi.com

Table 1: Predicted Impact of Substituents on FMOs of Aryl Azides

| Substituent Type on Benzene Ring | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | Predicted Reactivity Trend |

| Electron-Donating (e.g., -OCH₃) | Increase | Increase | Generally Decreases | Increased reactivity in some cycloadditions |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Decrease | Decrease | Can Increase or Decrease | Modified reactivity and regioselectivity |

This table provides a generalized prediction based on established FMO principles.

Reaction Mechanism Elucidation through Advanced Computational Chemistry

Computational chemistry provides indispensable insights into the dynamic processes of chemical reactions, allowing for the exploration of reaction pathways that are often difficult or impossible to observe experimentally. For this compound, this includes its formation, thermal or photochemical decomposition, and participation in cycloadditions.

Transition State Characterization for Key Transformations

Every chemical reaction proceeds through a high-energy state known as the transition state (TS). Locating and characterizing these transition states is a primary goal of computational reaction mechanism studies. For aryl azides, key transformations include:

Nitrene Formation: The thermal or photochemical decomposition of an aryl azide expels a molecule of dinitrogen (N₂) to form a highly reactive aryl nitrene intermediate. DFT calculations can model this bond-cleavage process, determining the activation energy required. acs.org The presence of substituents, like the two chlorine atoms in this case, can influence this energy barrier. acs.orgrsc.org

Cycloaddition Reactions: In reactions like the Huisgen [3+2] cycloaddition, computational models locate the transition state for the concerted formation of the new bonds, helping to predict the reaction's feasibility and regioselectivity. nih.govresearchgate.net For some reactions, calculations can distinguish between a concerted one-step mechanism and a stepwise mechanism involving a zwitterionic intermediate. diva-portal.orgmdpi.com

DFT functionals such as B3LYP, M06-2X, and ωB97X-D are commonly used to locate and verify transition states by ensuring they have exactly one imaginary frequency in the vibrational analysis. nih.govrsc.orgnih.gov

Potential Energy Surface Mapping and Reaction Pathway Exploration

A potential energy surface (PES) is a multidimensional map that charts the energy of a chemical system as a function of its geometry. By mapping the PES, chemists can visualize the entire course of a reaction from reactants to products, including all intermediates and transition states. nih.govresearchgate.net

For this compound, mapping the PES for its decomposition would reveal the pathway to the corresponding dichlorophenylnitrene. This pathway would compete with other reactions, such as ring expansion of the nitrene intermediate. rsc.orgnih.gov Computational studies on similar systems show that after the initial loss of N₂, the resulting singlet nitrene can undergo intersystem crossing to a more stable triplet state or rearrange to other cyclic structures. rsc.orgnih.gov The relative energy barriers on the PES determine which pathway is dominant. rsc.orgresearchgate.net

Table 2: Common Computational Methods for Reaction Pathway Analysis

| Computational Task | Common DFT Functional(s) | Typical Basis Set(s) | Information Gained |

| Geometry Optimization | B3LYP, ωB97X-D | 6-31G(d), 6-311+G(d,p) | Stable structures of reactants, products, intermediates |

| Transition State Search | B3LYP, M08-HX, M06-2X | 6-31G(d), def2-TZVPD | Structure and energy of activation barriers |

| Frequency Calculation | B3LYP, ωB97X-D | 6-31G(d), 6-311++G(d,p) | Characterization of stationary points (minima vs. TS), Zero-Point Energy |

| IRC Calculation | Various | Various | Confirmation that a TS connects correct reactants and products |

This table is a summary of methods frequently cited in computational organic chemistry literature. nih.govnih.govmdpi.comnih.gov

Solvation Effects and Implicit Solvation Models in Reaction Dynamics

Reactions are typically carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. Computational models can account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are widely used. nih.govnih.gov

These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule. This approach allows for the calculation of solvation energies and their impact on the energies of reactants, products, and transition states. nih.govchemrxiv.org For reactions involving polar or charged species, like the potential zwitterionic intermediates in some azide reactions, the stabilizing effect of a polar solvent can dramatically lower energy barriers, altering the reaction pathway compared to the gas phase. mdpi.com DFT calculations incorporating a PCM are therefore crucial for obtaining results that are comparable to experimental reality in solution. nih.govchemrxiv.orgacs.org

Spectroscopic Parameter Prediction and Interpretation (Methodological Focus)

Computational methods are instrumental in predicting and interpreting the spectroscopic data of this compound. By simulating spectra, researchers can validate experimental findings and gain a deeper understanding of the molecule's quantum mechanical properties.

The vibrational frequencies of this compound can be predicted with a high degree of accuracy using ab initio and Density Functional Theory (DFT) calculations. nih.gov These methods model the molecule's electronic structure to determine its potential energy surface and subsequent vibrational modes. dtic.mil DFT methods, particularly those employing hybrid functionals like B3LYP, have been shown to offer a superior balance of computational cost and accuracy for predicting vibrational spectra compared to methods like Hartree-Fock (SCF). dtic.milsibran.ru

For methodological validation, calculated frequencies are often compared against experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. nih.gov A scaling factor is typically applied to the computed harmonic frequencies to account for anharmonicity and remaining deficiencies in the theoretical model, leading to excellent agreement with experimental observations. nih.gov In aryl azides, the asymmetric stretching vibration of the azido group (N₃) is a key diagnostic band, typically appearing in the 2100-2200 cm⁻¹ region. mdpi.comresearchcommons.org DFT calculations can precisely predict this and other characteristic frequencies, such as C-H stretching, C-C aromatic stretching, and C-Cl stretching modes, thereby confirming the structural assignments of the observed spectral bands.

Table 1: Representative Comparison of Experimental vs. Calculated Vibrational Frequencies for an Aryl Azide Derivative. Note: Data is illustrative for a related aryl azide, as specific comprehensive experimental and computational data for this compound is not readily available in the cited literature. The principles of comparison and validation remain the same.

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |

| N₃ Asymmetric Stretch | 2132 | (Scaled value) |

| Aromatic C=C Stretch | 1584 | (Scaled value) |

| C-H Aromatic Stretch | 3080 | (Scaled value) |

NMR spectroscopy is a powerful tool for elucidating molecular structure, and computational methods enhance its predictive power. uef.fiunivpancasila.ac.id The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net

For this compound, computational analysis can predict the chemical shifts for the non-equivalent aromatic protons and carbons. The accuracy of these predictions is highly dependent on the chosen functional and basis set. These calculations also allow for conformational analysis, particularly regarding the rotation of the azido group relative to the aromatic ring. The dihedral angle between the plane of the phenyl ring and the azido group influences the electronic environment of the nearby nuclei. By calculating the energy of different conformers and their corresponding NMR spectra, researchers can identify the most stable conformation in solution and understand how intermolecular interactions with solvents might affect the observed chemical shifts. researchcommons.org While experimental ¹H NMR data for this compound has been reported with signals at δ 7.13 (t) and 6.92 (d) ppm in CDCl₃, computational studies can further assign these shifts to specific protons and rationalize their positions based on the electronic effects of the chlorine and azide substituents. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound. Note: These are hypothetical values based on computational principles, as a dedicated study for this specific molecule was not found. They illustrate the type of data generated.

| Atom | Predicted Chemical Shift (δ, ppm) |

| H2/H6 | 7.05 |

| H4 | 7.20 |

| C1 (C-N₃) | 140.5 |

| C2/C6 | 119.8 |

| C3/C5 (C-Cl) | 135.2 |

| C4 | 125.0 |

Aromaticity and Substituent Effects on Reactivity and Stability

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. wu.ac.thmdpi.com For azido-aryl systems, QSAR models can predict properties like reactivity in cycloaddition reactions or toxicity based on calculated molecular descriptors. nih.gov

Descriptors used in these models can include electronic (e.g., HOMO/LUMO energies, dipole moment), topological (e.g., Wiener index), and steric parameters. nih.govbenthamopenarchives.com For a series of substituted phenyl azides, QSAR can quantify how different substituents influence the energy of the frontier molecular orbitals, which is critical for reactions like the [3+2] cycloaddition with alkynes. researchgate.net Electron-withdrawing groups, such as the chlorine atoms in this compound, are generally expected to lower the energy of the azide's LUMO, potentially increasing its reactivity toward electron-rich dipolarophiles. mdpi.com While specific QSAR models for this compound are not detailed in the literature, models for related N-aryl derivatives demonstrate the importance of descriptors like hydrophobicity (AlogP98) and electronic properties (Dipole-Mag) in predicting bioactivity. nih.gov

Hammett analysis provides a powerful framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted species to a reference reaction (k₀) through the substituent constant (σ) and the reaction constant (ρ).

The two chlorine atoms in the meta positions of this compound exert a strong electron-withdrawing inductive effect (-I). youtube.com This is reflected in the positive Hammett σ_meta constant for chlorine (approximately +0.37). The cumulative effect of two chlorine atoms significantly reduces the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic attack but can enhance the reactivity of the azide group in certain reactions. nih.govresearchgate.net For instance, in [3+2] cycloaddition reactions, electron-withdrawing substituents on the phenyl azide can accelerate the reaction with electron-rich alkynes by lowering the LUMO of the azide. researchgate.netnih.govmdpi.com Theoretical studies have shown a good linear relationship between the DFT-calculated electrophilicity index (ω) of substituted phenyl azides and their Hammett constants (σp), confirming that substituents that withdraw electrons increase the electrophilic character of the azide. researchgate.netnih.govmdpi.com Therefore, the two chlorine atoms in this compound are predicted to enhance the azide's electrophilicity, influencing its stability and reactivity in pericyclic reactions.

Methodological Advancements in the Study of Azido Aryl Compounds Broader Scope for Analytical Approaches

In-Situ Spectroscopic Monitoring of Azide (B81097) Reactions and Intermediates

In-situ spectroscopy is a powerful tool for observing chemical reactions as they occur, eliminating the need for sample extraction which can alter the reaction's course. spectroscopyonline.comamericanpharmaceuticalreview.com This is particularly valuable for studying azido-aryl compounds, as their reactions can involve short-lived and highly reactive intermediates. spectroscopyonline.comamericanpharmaceuticalreview.com

Real-time Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide molecular-level information, making them ideal for monitoring the progress of reactions involving azido-aryl compounds. mdpi.com The azide functional group (-N₃) has a strong and distinct absorption band in the IR spectrum, typically appearing in the range of 2100-2200 cm⁻¹. This peak is often well-resolved from other functional groups, allowing for clear tracking of the azide's consumption over time. researchgate.net

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflection (ATR) probe, can be directly immersed into a reaction vessel. nih.gov This setup allows for continuous data acquisition, tracking the decrease in the characteristic azide peak intensity while simultaneously monitoring the appearance of product-related peaks. researchgate.netnih.gov This method provides a comprehensive view of the reaction, helping to identify initiation, progress, and endpoints, which is crucial for optimizing reaction conditions and ensuring process safety. nih.gov

Raman Spectroscopy: Raman spectroscopy is another effective technique for real-time monitoring and is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer. mdpi.comazooptics.comirdg.org Like IR, it can track the disappearance of the azide symmetric and asymmetric stretching vibrations. irdg.org Raman is highly specific and can produce narrow, molecule-specific spectra, making it effective for identifying different crystal forms and detecting analytes at low concentrations. azooptics.com The non-invasive and non-destructive nature of both techniques makes them powerful tools for studying the kinetics of reactions involving compounds like 1-azido-3,5-dichlorobenzene. irdg.org

| Technique | Monitored Vibration | Typical Wavenumber (cm⁻¹) | Application in Azide Chemistry |

| Infrared (IR) | Azide Asymmetric Stretch | 2100 - 2200 | Monitoring consumption of aryl azide reactant. |

| Raman | Azide Symmetric Stretch | 1200 - 1350 | Quantitative analysis of reaction progress, especially in aqueous solutions. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis that provides detailed structural information about molecules in solution. proceedings.science Its non-invasive nature makes it an excellent tool for monitoring reaction progress and determining kinetics without disturbing the system. proceedings.sciencenih.gov By acquiring a series of ¹H or ¹³C NMR spectra at regular time intervals, researchers can quantify the consumption of reactants and the formation of products and intermediates. nih.gov

Recent advancements include on-flow NMR systems, where the reaction mixture is continuously pumped through the NMR spectrometer. proceedings.sciencemagritek.com This approach allows for precise control over reaction conditions and is particularly useful for studying reactions with slow kinetics that are not feasible to monitor in a standard NMR tube. proceedings.science For azide-alkyne cycloaddition reactions, a key transformation for aryl azides, NMR has been used to monitor the reaction in real time. researchgate.net Techniques like Signal Amplification by Reversible Exchange (SABRE) can overcome the low sensitivity of NMR, enabling the study of reactions at low concentrations. researchgate.net The detailed data from NMR monitoring provides valuable insights into reaction mechanisms and helps to build accurate kinetic models. proceedings.sciencenih.gov

Mass Spectrometric Approaches for Reaction Intermediate Identification and Characterization

Mass spectrometry (MS) is an exceptionally sensitive analytical technique used to detect and identify molecules by measuring their mass-to-charge ratio. nih.govrsc.org It is increasingly used to study reaction mechanisms by detecting and characterizing transient or low-abundance reaction intermediates that are difficult to observe by other methods. nih.govrsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown ion. purdue.edu When studying the reactions of this compound, highly reactive intermediates such as nitrenes or other species may be formed. researchgate.net Capturing these intermediates and analyzing them with HRMS allows for the unambiguous determination of their molecular formula. researchgate.net This information is critical for proposing plausible structures and piecing together the steps of a reaction mechanism.

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. nih.gov This makes ESI-MS particularly well-suited for detecting polar, charged, or otherwise fragile reaction intermediates that might be present in the reaction mixture. nih.govacs.org Many reactions involving azido-aryl compounds, especially those catalyzed by transition metals, proceed through ionic intermediates. mdpi.com ESI-MS can directly sample the reaction solution and selectively detect these charged species with high sensitivity. nih.govresearchgate.net By coupling ESI-MS with tandem mass spectrometry (MS/MS), researchers can fragment the detected intermediate ions to gain further structural information, helping to confirm their identity. researchgate.net

| Technique | Information Provided | Application in Azide Chemistry |

| HRMS | Exact mass and elemental composition. | Determining the molecular formula of unknown, transient intermediates (e.g., nitrene adducts). |

| ESI-MS | Detection of polar and charged species. | Identifying ionic intermediates in metal-catalyzed azidation reactions or cycloadditions. |

| ESI-MS/MS | Structural information via fragmentation. | Confirming the structure of detected intermediates by analyzing their fragmentation patterns. |

Advanced Chromatographic Techniques for Reaction Mixture Analysis and Separation

Chromatography is a fundamental separation technique used to separate, identify, and purify the components of a mixture. nih.gov For reactions involving this compound, which can produce a complex mixture of starting material, intermediates, products, and byproducts, advanced chromatographic methods are essential. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. cpur.in It is commonly used for both qualitative and quantitative analysis of reaction mixtures. nih.gov For azido-aryl compounds and their products, reversed-phase HPLC is often employed, where a nonpolar stationary phase and a polar mobile phase are used. This method can effectively separate compounds based on differences in polarity. Preparative-scale HPLC can be used to purify significant quantities of the desired product from the reaction mixture. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique used for monitoring reaction progress and identifying the components in a mixture. nih.gov A small amount of the reaction mixture is spotted onto a plate coated with an adsorbent like silica gel, and a solvent carries the components up the plate at different rates. nih.gov This allows for a quick assessment of the reaction's status.

Gas Chromatography (GC): GC is used to separate and analyze compounds that can be vaporized without decomposition. nih.gov The mobile phase is a gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support. nih.gov GC is suitable for analyzing volatile and thermally stable azido-aryl compounds or their derivatives, providing high resolution and sensitivity.

These techniques, often coupled with mass spectrometry (e.g., GC-MS, LC-MS), provide a powerful toolkit for the comprehensive analysis and purification of reaction mixtures containing azido-aryl compounds. nih.gov

Crystallographic Analysis for Structural Confirmation of Related Products and Intermediates